molecular formula C21H34O2 B14394905 9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol CAS No. 89714-84-1

9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol

Cat. No.: B14394905
CAS No.: 89714-84-1
M. Wt: 318.5 g/mol
InChI Key: YSSGDUVIZMUPCF-UHFFFAOYSA-N
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Description

9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol is a complex organic compound with a unique structure It is an alcohol derivative of fluorene, characterized by the presence of a hydroxyethyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like THF or 1,4-dioxane . The reaction conditions can vary, but the use of a base catalyst can shorten the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield fluorenone derivatives .

Scientific Research Applications

9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol involves its interaction with various molecular targets and pathways. For instance, as a dopamine reuptake inhibitor, it affects the dopamine transporters in the brain, leading to increased dopamine levels . This action is similar to other wake-promoting agents but with potentially lower addiction liability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89714-84-1

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

9-(1-hydroxyethyl)-10,11b-dimethyl-1,2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a-tetradecahydrobenzo[a]fluoren-3-ol

InChI

InChI=1S/C21H34O2/c1-12-16(13(2)22)6-7-17-18-5-4-14-10-15(23)8-9-21(14,3)20(18)11-19(12)17/h13-15,17-20,22-23H,4-11H2,1-3H3

InChI Key

YSSGDUVIZMUPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2C1CC3C2CCC4C3(CCC(C4)O)C)C(C)O

Origin of Product

United States

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